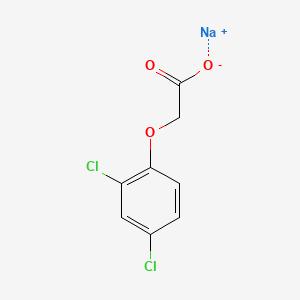

Sodium 2,4-dichlorophenoxyacetate

描述

Sodium 2,4-dichlorophenoxyacetate is a sodium salt derivative of 2,4-dichlorophenoxyacetic acid, a synthetic auxin (plant hormone) widely used as a herbicide. It is known for its effectiveness in controlling broadleaf weeds in various agricultural and non-agricultural settings . This compound is soluble in water and appears as a white to off-white crystalline solid .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4-dichlorophenoxyacetate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with sodium hydroxide. The process can be summarized as follows:

Starting Materials: 2,4-dichlorophenoxyacetic acid and sodium hydroxide.

Reaction: The acid is dissolved in water, and sodium hydroxide is added to the solution. The reaction mixture is stirred until the acid is completely neutralized, forming the sodium salt.

Isolation: The resulting solution is evaporated to dryness, yielding this compound as a solid product.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Mixing: Large quantities of 2,4-dichlorophenoxyacetic acid and sodium hydroxide are mixed in a reactor.

Neutralization: The mixture is heated and stirred to ensure complete neutralization.

Crystallization: The solution is then cooled, and the product is crystallized out of the solution.

Drying: The crystals are filtered, washed, and dried to obtain the final product.

化学反应分析

Types of Reactions: Sodium 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products:

Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.

Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives.

科学研究应用

Sodium 2,4-dichlorophenoxyacetate has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

作用机制

Sodium 2,4-dichlorophenoxyacetate acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed through the leaves and translocated to the meristems of the plant. The compound induces uncontrolled cell division and growth, leading to the death of the plant . The molecular targets include auxin receptors and pathways involved in cell division and elongation .

相似化合物的比较

2,4-Dichlorophenoxyacetic acid: The parent compound, also used as a herbicide.

2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties.

Mecoprop: A related compound used in combination with 2,4-dichlorophenoxyacetic acid in herbicide formulations.

Uniqueness: Sodium 2,4-dichlorophenoxyacetate is unique due to its high solubility in water, making it easier to apply in aqueous solutions. Its effectiveness as a herbicide and its role as a synthetic auxin in plant research further distinguish it from other similar compounds .

生物活性

Sodium 2,4-dichlorophenoxyacetate (commonly referred to as 2,4-D sodium salt) is a systemic herbicide widely used for controlling broad-leaved weeds. Its biological activity encompasses a range of effects on plants and animals, including toxicity mechanisms, endocrine disruption, and potential neurotoxic effects. This article synthesizes findings from various studies and case reports to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties:

- Molecular Formula: C₈H₅Cl₂NaO₃

- Molecular Weight: 243.019 g/mol

- CAS Number: 2702-72-9

- Melting Point: 215°C

- Boiling Point: 345.6°C at 760 mmHg

2,4-D sodium salt functions primarily as a plant growth regulator by mimicking natural plant hormones (auxins), leading to uncontrolled growth in meristematic tissues. It inhibits DNA and protein synthesis, thereby disrupting normal plant growth and development .

Biological Activity in Plants

The primary use of this compound is in agriculture as a herbicide. Its mechanism involves:

- Selective Herbicide Action: It targets broad-leaved weeds while being less harmful to grasses.

- Growth Regulation: Induces abnormal growth patterns in plants, leading to their eventual death through uncontrolled cell division and growth .

Case Studies

Several case studies highlight the toxicological effects of this compound on humans and animals:

-

Acute Poisoning Cases:

- A case study reported a 65-year-old male who ingested 50 mL of 2,4-D herbicide, leading to symptoms resembling organophosphate poisoning such as vomiting, diarrhea, and muscle fasciculations. Despite treatment with gastric lavage and atropine, the patient experienced severe complications .

- Another report described a young female farmer in Ethiopia who ingested approximately 30 mL of the herbicide in a suicide attempt. She presented with loss of consciousness and was treated for suspected organophosphate poisoning before the diagnosis was confirmed .

- Clinical Features:

Mechanisms of Toxicity

Research indicates that this compound can cause:

- Endocrine Disruption: Significant suppression of thyroid hormone levels has been noted in various studies involving both animals and humans. This disruption can lead to hypertrophy of the thyroid gland as it attempts to compensate for low hormone levels .

- Neurotoxicity: Exposure during critical developmental periods can result in lasting neurotoxic effects. For instance, studies have shown that young rats exposed to the herbicide exhibited behavioral abnormalities and impaired myelination in the brain .

Table: Summary of Toxicological Effects

| Study Reference | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| EPA (1984) | 1 | 5 | Renal changes in F344 rats |

| Charles et al. (1996) | 5 | 75 | Degeneration in proximal tubules |

| Marty et al. (2013) | 16.6 | 45.3 | Histopathological changes in renal tissues |

属性

CAS 编号 |

2702-72-9 |

|---|---|

分子式 |

C8H6Cl2O3.Na C8H6Cl2NaO3 |

分子量 |

244.02 g/mol |

IUPAC 名称 |

sodium;2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12); |

InChI 键 |

UFJKHDMPEUOKGV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Na+] |

规范 SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.[Na] |

熔点 |

419 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

2702-72-9 7084-86-8 |

物理描述 |

2,4-d sodium salt appears as a clear brown to black liquid with a characteristic phenoxy odor. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

溶解度 |

Soluble (NTP, 1992) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。